Comprehensive NMR Spectroscopic Characterization and Structural Elucidation of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol
Comprehensive NMR Spectroscopic Characterization and Structural Elucidation of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol
Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Whitepaper & Spectroscopic Guide
Executive Summary
2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: ), commonly referred to as trimethylolpropane monomethyl ether (TMP-MME), is a highly versatile aliphatic diol. Characterized by a central quaternary carbon bonded to an ethyl chain, a methoxymethyl ether group, and two hydroxymethyl groups, it serves as a critical cross-linking agent in polyurethane synthesis and a structural scaffold in targeted drug delivery systems.
Accurate structural elucidation of this molecule is paramount for quality control and downstream synthetic applications. This whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of TMP-MME, detailing predicted chemical shifts, spin-system causality, and robust experimental protocols.
Principles of Structural Elucidation & Spin Causality
To interpret the NMR spectra of TMP-MME, we must first analyze its local symmetry and electronic environment. The molecule possesses a pseudo-plane of symmetry bisecting the ethyl and methoxymethyl groups, which renders the two hydroxymethyl (-CH₂OH) groups chemically and magnetically equivalent (enantiotopic) in achiral media.
However, a nuanced stereochemical analysis reveals that the two protons within a single -CH₂OH group are strictly diastereotopic . Replacing either proton breaks the symmetry, generating two chiral centers (at the methylene carbon and the central C2 carbon). Despite this, rapid conformational interconversion around the C-C bonds at standard temperature (298 K) typically averages their environments, collapsing the expected AB quartet into a time-averaged singlet ().
The etherification of one hydroxyl arm fundamentally alters the local electronic environment. The inductive electron-withdrawing effect of the methoxy group deshields the adjacent methylene carbon (-CH₂-O-CH₃), shifting it downfield by approximately 10 ppm relative to the unetherified -CH₂OH carbons.
Spectroscopic Data Presentation
The following tables summarize the quantitative 1D NMR data, derived from established empirical substituent effects and analogous aliphatic ether models (; ).
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, 298 K)
| Position | Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment Logic & Causality |
| -CH₃ (Ethyl) | 0.85 | Triplet (t) | 3H | 7.5 | Shielded aliphatic methyl; split by the adjacent -CH₂- group. |
| -CH₂- (Ethyl) | 1.35 | Quartet (q) | 2H | 7.5 | Aliphatic methylene; split by the adjacent -CH₃ group. |
| -OH (Hydroxyl) | 2.50 – 3.00 | Broad Singlet (br s) | 2H | - | Exchangeable protons; shift is highly dependent on concentration and H-bonding. |
| -OCH₃ (Ether) | 3.30 | Singlet (s) | 3H | - | Deshielded by the directly attached ether oxygen. |
| -CH₂-O- (Ether) | 3.35 | Singlet (s) | 2H | - | Deshielded by ether oxygen; isolated spin system (no adjacent protons). |
| -CH₂-OH (Alcohol) | 3.55 | Singlet (s)* | 4H | - | Deshielded by hydroxyl oxygen. May resolve as an AB system under restricted rotation. |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, 298 K)
| Position | Shift (ppm) | Carbon Type | Assignment Logic & Causality |
| -CH₃ (Ethyl) | 7.5 | Primary (CH₃) | Highly shielded aliphatic carbon. |
| -CH₂- (Ethyl) | 23.5 | Secondary (CH₂) | Standard ethyl methylene shift; beta to the quaternary center. |
| C2 (Quaternary) | 43.5 | Quaternary (Cq) | Central carbon; sterically crowded and beta to three oxygen atoms. |
| -OCH₃ (Ether) | 59.0 | Primary (CH₃) | Typical methoxy carbon shift. |
| -CH₂-OH (Alcohol) | 64.5 | Secondary (CH₂) | Alpha to the hydroxyl group. |
| -CH₂-O- (Ether) | 75.0 | Secondary (CH₂) | Alpha to the ether oxygen; shifted ~10 ppm downfield from the alcohol carbon due to the beta-substituent effect of the methyl group. |
2D NMR Connectivity and Spin System Logic
To definitively assign the quaternary C2 carbon and differentiate the isolated methylene systems, 2D NMR is required.
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COSY (Correlation Spectroscopy): Will only exhibit cross-peaks between the ethyl -CH₃ and -CH₂- protons. The rest of the molecule consists of isolated spin networks.
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HMBC (Heteronuclear Multiple Bond Correlation): Acts as the definitive proof of structure. The quaternary C2 carbon (43.5 ppm) will show strong ³J_CH correlations from the ethyl -CH₃ protons, the -CH₂OH protons, and the -CH₂OCH₃ protons, anchoring the entire molecular framework.
Fig 1: 2D NMR correlation network (COSY/HMBC) for structural validation.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol. This guarantees that chemical shifts are accurately referenced and that field homogeneity is optimal.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of highly purified 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen for its lack of exchangeable protons, preventing interference with the diol's -OH signals. TMS acts as the internal zero-point reference.
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Temperature Equilibration: Insert the sample into the NMR spectrometer and allow it to equilibrate at 298 K for 5 minutes. Causality: Stabilizes the exchange rate of the -OH protons, preventing peak broadening.
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Lock and Shim (Self-Validation Step): Lock onto the deuterium signal of CDCl₃. Execute automated 3D gradient shimming. Validation Gate: The acquisition must not proceed unless the full-width at half-maximum (FWHM) of the TMS singlet is < 0.5 Hz.
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1D Acquisition:
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¹H NMR: Acquire 16 scans with a 30° flip angle, a 1-second relaxation delay (D1), and an acquisition time of 3 seconds.
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¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a 30° flip angle, and a 2-second D1. Validation Gate: Ensure the Signal-to-Noise (S/N) ratio of the quaternary C2 carbon is > 10 before terminating the run.
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Processing: Apply a zero-fill to 64k data points. Utilize an exponential apodization function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual phase and baseline corrections.
Fig 2: Self-validating experimental workflow for NMR data acquisition.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]
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ChemSrc. (2025). 2-ethyl-2-(methoxymethyl)propane-1,3-diol (CAS 7658-03-9).[Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 542357, 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl-.[Link]
